molecular formula C15H20N4O3S B12939427 Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 71795-41-0

Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B12939427
CAS No.: 71795-41-0
M. Wt: 336.4 g/mol
InChI Key: IQVGQGZTBRDSHI-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- features a phenylsulfonamide core linked to a 1-butyl-substituted imidazole ring via an amino group, with an acetamide moiety at the para position of the phenyl ring. This structure combines sulfonamide and imidazole functionalities, which are commonly associated with biological activity, particularly in anticancer and enzyme-targeting applications.

Properties

CAS No.

71795-41-0

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[4-[(1-butylimidazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H20N4O3S/c1-3-4-10-19-11-9-16-15(19)18-23(21,22)14-7-5-13(6-8-14)17-12(2)20/h5-9,11H,3-4,10H2,1-2H3,(H,16,18)(H,17,20)

InChI Key

IQVGQGZTBRDSHI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- generally follows a sequence of:

  • Step 1: Preparation of the sulfonyl chloride intermediate from the corresponding sulfonic acid or sulfonyl derivative.
  • Step 2: Nucleophilic substitution (sulfonylation) of the sulfonyl chloride with the 1-butyl-1H-imidazol-2-yl amine to form the sulfonamide linkage.
  • Step 3: Acetylation of the para-amino group on the phenyl ring to form the acetamide moiety.

This approach leverages the chemoselectivity of sulfonyl chlorides toward amines and the stability of the acetamide group under reaction conditions.

Detailed Synthetic Procedures

Step Reaction Type Reagents & Conditions Notes
1 Sulfonyl chloride formation Chlorination of 4-aminobenzenesulfonic acid or sulfonyl precursor using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in anhydrous solvent (e.g., dichloromethane) under reflux Generates 4-aminobenzenesulfonyl chloride, a key intermediate for sulfonamide formation.
2 Sulfonamide formation Reaction of 4-aminobenzenesulfonyl chloride with 1-butyl-1H-imidazol-2-yl amine in presence of a base such as triethylamine or N,N-diisopropylethylamine in dry acetonitrile or dichloromethane at room temperature or slightly elevated temperature The amine attacks the sulfonyl chloride, forming the sulfonamide bond.
3 Acetylation Treatment of the para-amino group with acetic anhydride or acetyl chloride in presence of a base (e.g., pyridine) in anhydrous solvent at 0–5 °C to room temperature Converts the free amine to the acetamide, completing the target molecule synthesis.

Representative Experimental Procedure

  • Sulfonyl chloride synthesis: 4-Aminobenzenesulfonic acid is refluxed with thionyl chloride (excess) in dry dichloromethane for 3–4 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the sulfonyl chloride intermediate.

  • Sulfonamide coupling: The sulfonyl chloride intermediate is dissolved in dry acetonitrile, and 1-butyl-1H-imidazol-2-yl amine is added dropwise with triethylamine as a base. The mixture is stirred at room temperature for 12–16 hours. The reaction progress is monitored by TLC or LC-MS.

  • Acetylation: The crude sulfonamide is dissolved in dry pyridine, cooled in an ice bath, and acetic anhydride is added slowly. The mixture is stirred for 2–4 hours at 0–5 °C, then quenched with water. The product is extracted, purified by recrystallization or chromatography.

Alternative Synthetic Routes and Variations

  • One-pot sulfonylation and acetylation: Some protocols combine sulfonylation and acetylation in a sequential one-pot process to improve efficiency and reduce purification steps, as demonstrated in recent sulfonamide syntheses involving haloheteroarenes and sulfonyl chlorides.

  • Use of heterogeneous catalysts: Eco-friendly catalysts such as NaHSO4-SiO2 have been reported for related benzimidazole derivatives, which may be adapted for imidazole sulfonamide synthesis to improve yields and reduce environmental impact.

  • Chemoselective amination: Advanced methods employ chemoselective amination of haloheteroarene sulfonyl chlorides to achieve high selectivity and yield, which can be applied to the preparation of the imidazole sulfonamide moiety.

Research Findings and Data Summary

Parameter Data / Observation Source / Notes
Molecular weight 370.4 g/mol PubChem
Reaction yield (sulfonamide) Typically 60–80% depending on conditions Literature on sulfonamide synthesis
Reaction time 12–16 hours for sulfonamide formation; 2–4 hours for acetylation Standard synthetic protocols
Purification methods Recrystallization from ethanol or chromatographic purification Common practice in sulfonamide chemistry
Characterization techniques NMR (1H, 13C), IR spectroscopy (notably SO2 stretch ~1160 cm-1), LC-MS, melting point determination Confirm structure and purity

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Sulfonyl chloride intermediate Prepared by chlorination of sulfonic acid precursors High reactivity, well-established method Requires handling of corrosive reagents
Sulfonamide formation Nucleophilic substitution with imidazole amine in presence of base High selectivity, mild conditions Sensitive to moisture, requires dry solvents
Acetylation Acetylation of aromatic amine with acetic anhydride or acetyl chloride Straightforward, high yield Exothermic reaction, requires temperature control
One-pot synthesis Sequential sulfonylation and acetylation in one vessel Time-saving, reduces purification steps Requires optimization to avoid side reactions
Catalytic methods Use of heterogeneous catalysts for eco-friendly synthesis Environmentally benign, reusable catalysts May require specialized catalyst preparation

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the sulfonamide group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations at Imidazole Position 1

The alkyl chain at position 1 of the imidazole significantly influences physicochemical properties:

  • Butyl group (target compound) : Increases lipophilicity (logP) and may prolong metabolic stability due to steric hindrance.
  • (2-Chlorophenyl)methyl group () : Introduces aromaticity and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .

Substituent Variations at Imidazole Position 5

Position 5 substituents modulate electronic and steric properties:

  • Unsubstituted (target compound) : Lacks steric bulk, possibly favoring interactions with planar binding sites.
  • Methylsulfonyl (Compound 29, ) : Similar to ethylsulfonyl but with slightly lower steric demand .
  • Nitro group () : Introduces strong electron-withdrawing effects, which may stabilize charge interactions but increase metabolic reactivity .

Phenyl Ring and Acetamide Modifications

  • Fluorobenzyl () : Fluorine atoms enhance metabolic stability and influence dipole interactions .
  • Chlorophenyl () : Chlorine increases lipophilicity and may improve target affinity in hydrophobic environments .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Imidazole Position 1 Imidazole Position 5 Key Features
Target Compound C₁₅H₂₀N₄O₃S 336.41 g/mol Butyl Unsubstituted High lipophilicity
Compound 29 () C₁₈H₂₂N₄O₃S 386.46 g/mol Ethyl Methylsulfonyl Moderate solubility
Compound 32 () C₂₀H₂₆N₄O₃S 414.51 g/mol Butyl Ethylsulfonyl Enhanced enzyme inhibition
(CAS 1797879-13-0) C₁₉H₁₉ClN₄O₃S 434.90 g/mol (2-Chlorophenyl)methyl Methyl Aromatic hydrophobicity
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () C₁₂H₁₁FN₄O₃ 294.25 g/mol - Nitro Polar, nitro reactivity

Biological Activity

Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer effects, and antimicrobial properties, supported by relevant data tables and case studies.

  • Molecular Formula : C15H20N4O3S
  • Molar Mass : 336.41 g/mol
  • CAS Number : 71795-41-0
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 7.97 (predicted)

Biological Activity Overview

The biological activity of Acetamide, N-(4-(((1-butyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- can be categorized into several key areas:

1. Enzyme Inhibition

One of the prominent activities of this compound is its inhibition of urease, an enzyme crucial for nitrogen metabolism in various organisms.

Urease Inhibition Data:

CompoundIC50 (µM)Inhibition (%)
Acetamide derivative22.6160.4
Flurbiprofen63.4210.5

These findings indicate that the acetamide linked to phenyl groups exhibits superior urease inhibition compared to other tested compounds .

2. Anticancer Activity

Research has demonstrated that Acetamide derivatives exhibit significant anticancer properties.

Case Study:
In a study involving MCF cell lines, the compound showed an IC50 of 25.72 ± 3.95 μM, indicating effective apoptosis induction in cancer cells. Additionally, in tumor-bearing mice models, the compound was effective in suppressing tumor growth significantly .

3. Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens.

Antimicrobial Activity Data:

PathogenActivity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliGood

These results suggest that Acetamide derivatives could serve as potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of Acetamide plays a critical role in its biological activity. The presence of the imidazole ring and sulfonamide group enhances its interaction with biological targets.

Key Findings:

  • Substituents on the phenyl group influence the potency against urease and cancer cells.
  • The introduction of alkyl groups on the imidazole ring has been shown to improve anticancer activity.

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